molecular formula C12H9ClO3 B8802835 Methyl 6-chloro-4-hydroxy-2-naphthoate

Methyl 6-chloro-4-hydroxy-2-naphthoate

Cat. No.: B8802835
M. Wt: 236.65 g/mol
InChI Key: WUHPQWSPWOMPKJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-hydroxy-2-naphthoate is a naphthalene-derived compound featuring a chloro substituent at the 6-position, a hydroxy group at the 4-position, and a methyl ester at the 2-position. The chloro group at position 6 is electron-withdrawing, which may influence electronic distribution and reactivity, while the hydroxy group at position 4 contributes to hydrogen bonding and acidity. The methyl ester enhances solubility in organic solvents compared to free carboxylic acids. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science, though specific applications for this derivative require further investigation .

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 6-chloro-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9ClO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3

InChI Key

WUHPQWSPWOMPKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 6-chloro-4-hydroxy-2-naphthoate with structurally related naphthoate derivatives:

Compound Name Substituents Melting Point Key Properties Applications References
This compound Cl (6), OH (4), COOCH₃ (2) Not reported Electron-withdrawing Cl, H-bonding OH, ester solubility Potential pharmaceutical intermediate Inferred
Methyl 6-bromo-2-naphthoate Br (6), COOCH₃ (2) Not reported Br (larger halogen) increases polarizability; reactive in cross-coupling reactions Pharmaceutical synthesis
Methyl 6-dimethylamino-4-hydroxy-2-naphthoate N(CH₃)₂ (6), OH (4), COOCH₃ (2) Not reported Electron-donating dimethylamino group; strong H-bonding network observed in X-ray Crystal engineering, supramolecular
Methyl 6-amino-2-naphthoate NH₂ (6), COOCH₃ (2) 162°C Amino group enhances nucleophilicity; moderate solubility Research chemical (limited commercial)
6-Hydroxy-2-naphthoic acid OH (6), COOH (2) Not reported High acidity (carboxylic acid); limited solubility in organic solvents Intermediate in polymer synthesis
6-(Methoxycarbonyl)-2-naphthoic acid COOCH₃ (6), COOH (2) 270–290°C Dual ester/acid functionality; high thermal stability Laboratory research

Substituent Effects on Reactivity and Properties

  • Halogen Variations (Cl vs. Chloro derivatives are typically less reactive but more cost-effective .
  • Hydroxy Group Position: The 4-hydroxy group in the target compound may exhibit different acidity and H-bonding patterns compared to 6-hydroxy derivatives (e.g., 6-hydroxy-2-naphthoic acid in ). Position 4 could reduce steric hindrance in intermolecular interactions .
  • Amino vs. Dimethylamino Groups: Methyl 6-amino-2-naphthoate () and its dimethylamino analog () differ in electron-donating capacity.

Physical and Chemical Properties

  • Melting Points: Methyl 6-amino-2-naphthoate (162°C, ) and 6-(methoxycarbonyl)-2-naphthoic acid (270–290°C, ) highlight the impact of substituents on thermal stability. The target compound’s melting point is likely intermediate, influenced by its chloro and hydroxy groups.
  • Solubility: The methyl ester in the target compound improves organic solubility compared to carboxylic acid derivatives (e.g., 6-hydroxy-2-naphthoic acid, ).

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